molecular formula C19H36O3 B1261860 (Z)-2-Methoxy-6-octadecenoic acid

(Z)-2-Methoxy-6-octadecenoic acid

Cat. No.: B1261860
M. Wt: 312.5 g/mol
InChI Key: NFGXMNREFYZHCW-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Methoxy-6-octadecenoic acid is a synthetic, methoxylated fatty acid of significant interest in antimicrobial research. Scientific studies have demonstrated that this compound exhibits unusual antibacterial properties, showing bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (CIMRSA) . The compound's mechanism of action is distinct from that of some common antibiotics; for instance, it was shown not to be inhibitory towards S. aureus DNA gyrase, indicating an alternative bactericidal pathway . The incorporation of both the α-methoxyl group and a C-6 unsaturation is identified as a key structural feature that enhances its bactericidal potency compared to their non-methoxylated counterparts . This makes (Z)--2-Methoxy-6-octadecenoic acid a valuable chemical tool for researchers investigating novel mechanisms to combat multi-drug resistant bacteria. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

(Z)-2-methoxyoctadec-6-enoic acid

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22-2)19(20)21/h13-14,18H,3-12,15-17H2,1-2H3,(H,20,21)/b14-13-

InChI Key

NFGXMNREFYZHCW-YPKPFQOOSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCC(C(=O)O)OC

Canonical SMILES

CCCCCCCCCCCC=CCCCC(C(=O)O)OC

Synonyms

(6Z)-2-methoxy-6-octadecenoic acid
6-2-methoxy-6-octadecenoic acid
M-6-OA cpd

Origin of Product

United States

Isolation and Natural Occurrence of Z 2 Methoxy 6 Octadecenoic Acid

Discovery and Isolation from Marine Sponges

Marine sponges have been a focal point for the discovery of novel fatty acids due to their symbiotic relationships with a wide range of microorganisms and their own unique metabolic pathways. nih.govvliz.be The investigation into the phospholipid fatty acid composition of these organisms has led to the identification of numerous previously unknown compounds.

The first identification of (Z)-2-Methoxy-6-octadecenoic acid in nature was reported from the phospholipids (B1166683) of the Caribbean sponge, Spheciospongia cuspidifera. nih.gov This discovery was significant as it, along with the co-discovery of (6Z)-2-methoxy-6-heptadecenoic acid, expanded the known occurrence of Δ6 2-methoxylated fatty acids to include those with C17 and C18 chain lengths. nih.gov The identification was accomplished through detailed analysis of the sponge's lipid fraction. Researchers have noted that the origin of these novel methoxylated fatty acids could be the sponge itself or, potentially, a symbiotic bacterium living within the sponge's tissues. nih.gov

Table 1: Novel Methoxylated Fatty Acids from Spheciospongia cuspidifera

Compound NameMolecular FormulaChain LengthNotes
This compoundC19H36O3C18First identification in nature from this sponge. nih.gov
(6Z)-2-methoxy-6-heptadecenoic acidC18H34O3C17Identified alongside the C18 analogue. nih.gov
(6Z)-2-methoxy-6-hexadecenoic acidC17H32O3C16Also found in the phospholipids of this sponge.

While the outline specifies identification in Calyx podatypa, a review of published scientific literature does not confirm the presence of this compound in this particular Caribbean sponge. A detailed study on the phospholipid fatty acid composition of Calyx podatypa led to the identification of 85 different fatty acids, including two that were previously unknown: 11-methylpentadecanoic acid and 10-tricosenoic acid. nih.gov However, this compound was not reported among the identified compounds in that study. nih.gov

Broadening Understanding of Natural Methoxylated Fatty Acid Distribution

The discovery of this compound and other related compounds has significantly broadened the scientific understanding of the distribution of methoxylated fatty acids in nature. nih.gov Initially found in specific marine sponges, the known range of these unique lipids has expanded to include various chain lengths and saturation patterns. nih.gov

Research has revealed a variety of 2-methoxylated fatty acids in marine organisms, including both saturated and monounsaturated forms. For instance, studies on the sponge Callyspongia fallax identified saturated 2-methoxylated fatty acids with C14, C15, and C18 chains, as well as Δ6 monoenoic methoxylated fatty acids with C14 and C15 chains. This diversity suggests new biosynthetic possibilities within marine organisms or their symbiotic bacteria. nih.gov

The presence of these methoxy (B1213986) groups, particularly at the C-2 position, is of considerable interest. It is hypothesized that these fatty acids may serve as a chemical defense mechanism for the sponges or their microbial symbionts in the highly competitive marine environment. Marine organisms, especially primitive animals like sponges, are known to produce a vast array of fatty acids with unprecedented chemical structures, including halogenated, hydroxylated, and methoxylated varieties, highlighting a rich field for future discovery. nih.gov

Chemical Synthesis and Stereocontrolled Derivatization of Z 2 Methoxy 6 Octadecenoic Acid

Development of Total Synthesis Methodologies for (Z)-2-Methoxy-6-octadecenoic acid

While the specific total synthesis for this compound (a C18 fatty acid) is not extensively detailed in the available literature, a comprehensive methodology has been successfully applied to produce its close structural analog, (±)-2-methoxy-6Z-heptadecenoic acid (a C17 fatty acid). This synthetic route serves as a robust template, establishing key chemical transformations that are applicable for the synthesis of the C18 target compound. The first reported synthesis of the C17 analog was achieved in ten steps, starting from 4-bromo-1-pentanol. nih.gov

The general strategy involves the initial construction of an acetylenic precursor, which is then stereoselectively reduced to form the desired (Z)-alkene. The α-methoxy group is typically introduced in a regioselective manner at a later stage of the synthesis.

A critical step in the synthesis of this compound is the controlled formation of the Z (cis) double bond at the sixth carbon position. The established and highly effective method for achieving this is the partial hydrogenation of an acetylenic precursor, specifically the corresponding 6-octadecynoic acid derivative.

This transformation is commonly carried out using a Lindlar catalyst, which is a poisoned palladium catalyst (typically palladium on calcium carbonate, treated with lead acetate and quinoline). nih.govresearchgate.net The catalyst's reduced activity prevents over-hydrogenation to the fully saturated alkane, stopping the reaction at the alkene stage. The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne triple bond, resulting in the exclusive formation of the desired (Z)-isomer. nih.govresearchgate.net In the synthesis of the methyl ester of the C17 analog, this step proceeded with a high yield of 89%. nih.gov This method provides the advantage of achieving 100% cis stereochemical purity for the double bond. nih.gov

StepReactionReagentsOutcome
1 Alkyne Hydrogenation H₂, Lindlar Catalyst, HexaneStereoselective formation of (Z)-alkene from alkyne precursor.

The introduction of the methoxy (B1213986) group at the C-2 (alpha) position of the fatty acid chain is a multi-step process that ensures high regioselectivity. The synthesis does not proceed by direct methoxylation, but rather through the formation of an α-hydroxy acid intermediate, which is subsequently methylated. nih.govnih.gov

The synthesis of the C17 analog provides a clear example of this process. nih.gov

Aldehyde Formation : The synthesis begins by creating an aldehyde with the appropriate carbon chain length (e.g., 5-hexadecynal for the C17 analog). researchgate.net

Cyanohydrin Formation : The aldehyde is reacted with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalytic amount of triethylamine. This reaction forms a 2-(trimethylsilyloxy)-nitrile intermediate. nih.govresearchgate.net

Hydrolysis to α-Hydroxy Acid : The nitrile intermediate is then subjected to acid hydrolysis, which converts the nitrile group into a carboxylic acid and removes the silyl (B83357) protecting group, yielding the (±)-2-hydroxy-6-heptadecynoic acid. nih.govresearchgate.net

Methylation : The final step is the methylation of the hydroxyl group. To achieve this, the α-hydroxy acid is often first converted to its methyl ester using HCl in methanol. The resulting methyl (±)-2-hydroxy-6-heptadecynoate is then treated with a strong base, such as sodium hydride (NaH), followed by methyl iodide (CH₃I) to methylate the hydroxyl group, yielding the desired α-methoxy product. nih.govnih.gov

StepStarting MaterialReagentsProduct
1 AldehydeTrimethylsilyl cyanide (TMSCN), Et₃N2-(trimethylsilyloxy)-nitrile
2 2-(trimethylsilyloxy)-nitrileAcid (e.g., HCl)α-Hydroxy carboxylic acid
3 α-Hydroxy carboxylic acid1. HCl/MeOH; 2. NaH, CH₃Iα-Methoxy carboxylic acid
CompoundStarting MaterialNumber of StepsOverall Yield
(±)-2-methoxy-6Z-heptadecenoic acid nih.govresearchgate.net4-bromo-1-pentanol107%
(±)-2-methoxy-6-heptadecynoic acid nih.govresearchgate.net4-bromo-1-pentanol714%
(±)-2-methoxyheptadecanoic acid nih.govresearchgate.net1-hexadecanol642%

Synthesis of Structurally Related Methoxylated Fatty Acid Analogs

The synthetic methodologies developed for this compound are adaptable for creating a variety of structurally related analogs. These analogs, including acetylenic and saturated versions, are valuable for structure-activity relationship studies.

The synthetic sequence is as follows:

Oxidation : 1-hexadecanol is oxidized to hexadecanal using pyridinium dichromate (PCC). nih.gov

Cyanohydrin Formation : The resulting aldehyde is converted to 2-(trimethylsilyloxy)heptadecanitrile using trimethylsilyl cyanide. nih.gov

Hydrolysis : Acid hydrolysis of the nitrile yields (±)-2-hydroxyheptadecanoic acid. nih.gov

Esterification and Methylation : The hydroxy acid is first converted to its methyl ester and then the hydroxyl group is methylated with sodium hydride and methyl iodide to give methyl (±)-2-methoxyheptadecanoate. nih.gov

Saponification : The final step is the saponification of the methyl ester to yield the desired (±)-2-methoxyheptadecanoic acid. nih.gov

Positional and Chain Length Variation in Methoxylated Unsaturated Fatty Acids

The biological properties of methoxylated fatty acids can be significantly influenced by structural modifications, including the position of the methoxy group, the length of the carbon chain, and the location and nature of unsaturation (double or triple bonds) within the chain. Researchers have synthesized a variety of analogs of naturally occurring methoxylated fatty acids to investigate these structure-activity relationships, particularly in the context of their potential as enzyme inhibitors.

Research Findings on α-Methoxylated Fatty Acid Analogs

Studies have focused on synthesizing analogs of α-methoxylated (2-methoxy) fatty acids with varying chain lengths and unsaturation patterns to evaluate their inhibitory effects on enzymes like Leishmania donovani DNA topoisomerase IB (LdTopIB). This enzyme is a crucial target for anti-leishmanial drugs.

One area of investigation has involved modifying a C17 fatty acid chain. The synthesis of (±)-2-methoxy-6Z-heptadecenoic acid, a compound naturally found in the sponge Calyx podatypa, and its analogs has provided insight into the role of the unsaturation at the C-6 position. nih.govresearchgate.net To compare the effects of different types of unsaturation, the alkynoic (triple bond) analog, (±)-2-methoxy-6-heptadecynoic acid, and the fully saturated analog, (±)-2-methoxyheptadecanoic acid, were also synthesized. nih.govresearchgate.net

The biological evaluation of these C17 compounds revealed that the presence and type of unsaturation are critical for inhibitory activity against LdTopIB. The alkynoic analog displayed the most potent inhibition, followed by the naturally occurring alkenoic compound. nih.govresearchgate.net In contrast, the saturated analog showed no inhibitory activity, suggesting that weak intermolecular interactions between the enzyme's active site and the double or triple bond are a prerequisite for effective inhibition. nih.gov

Further research has explored variations in longer chain fatty acids, such as C20 analogs. The total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid and its acetylenic counterpart, (±)-2-methoxy-5,9-eicosadiynoic acid, was undertaken to study the impact of di-unsaturation. nih.govnih.gov When their inhibitory potency against LdTopIB was compared to a C20 mono-unsaturated analog, (±)-2-methoxy-6-icosynoic acid, a clear trend emerged: the effectiveness of inhibition is dependent on the degree of unsaturation. nih.gov The di-acetylenic analog proved to be the most potent inhibitor among this series. nih.gov

The following table summarizes the research findings on the inhibitory activity of various synthesized α-methoxylated fatty acids against Leishmania donovani topoisomerase IB.

Compound NameCarbon Chain LengthUnsaturationTarget EnzymeEC₅₀ (µM)
(±)-2-methoxy-6-heptadecynoic acidC17C-6 Triple BondLdTopIB17 ± 1
(±)-2-methoxy-6Z-heptadecenoic acidC17C-6 Double BondLdTopIB41 ± 6
(±)-2-methoxyheptadecanoic acidC17SaturatedLdTopIBNo Inhibition
(±)-2-methoxy-5,9-eicosadiynoic acidC20C-5, C-9 Triple BondsLdTopIB22 (approx.)
(5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acidC20C-5, C-9 Double BondsLdTopIB31 (approx.)
(±)-2-methoxy-6-icosynoic acidC20C-6 Triple BondLdTopIB53

Data sourced from multiple research articles. nih.govnih.govnih.gov

Research Findings on Mid-Chain Methoxylated Fatty Acids

Positional variation also extends to the location of the methoxy group itself along the fatty acid chain. While α-methoxylation is common in marine sponges, mid-chain methoxylated fatty acids have also been identified. researchgate.net The synthesis of these compounds allows for further exploration of structure-activity relationships.

An example is the first total synthesis of (±)-9-methoxypentadecanoic acid, a C15 fatty acid. researchgate.net This synthetic route provides a general method that can be adapted to produce other mid-chain methoxylated fatty acids, enabling the production of sufficient quantities for biological evaluation. researchgate.net Such syntheses are crucial for confirming the structure of naturally isolated compounds and for providing the spectral data needed for future characterizations of this class of molecules. researchgate.net

Biological Activities and Mechanistic Investigations of Z 2 Methoxy 6 Octadecenoic Acid

Antimicrobial Activities

(Z)-2-Methoxy-6-octadecenoic acid has demonstrated a broad spectrum of activity against various microorganisms, positioning it as a compound of interest for further therapeutic development.

Antibacterial Efficacy

The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Research has shown that this compound and its analogs are effective against Gram-positive bacteria. Specifically, the acetylenic analog, (±)-2-methoxy-6-octadecynoic acid, was found to be the most active bactericide against clinical isolates of methicillin-resistant Staphylococcus aureus (ClMRSA), with IC50 values ranging from 17 to 37 μg/mL. researchgate.net In contrast, the related 6-octadecynoic acid showed no bactericidal activity. researchgate.net This highlights the importance of the α-methoxylation and the C-6 unsaturation for its antibacterial properties. researchgate.net Furthermore, earlier studies on similar 2-methoxy fatty acids, such as (Z)-2-methoxy-5-hexadecenoic acid and (Z)-2-methoxy-6-hexadecenoic acid, demonstrated antimicrobial activity against Staphylococcus aureus and Streptococcus faecalis (now known as Enterococcus faecalis) with a Minimum Inhibitory Concentration (MIC) of 0.35 μmol/mL. nih.gov

It is worth noting that the bactericidal activity of fatty acids against S. aureus can be selective. For instance, palmitoleic acid (C16:1) has shown high antimicrobial activity specifically against S. aureus. nih.gov The mechanisms by which fatty acids exert their bactericidal effects on S. aureus are multifaceted, including disruption of the cell membrane's integrity and proton motive force, and interference with electron transfer. nih.gov

Antibacterial Activity of this compound and Related Compounds

Compound Target Bacteria Activity
(±)-2-methoxy-6-octadecynoic acid ClMRSA IC50: 17-37 μg/mL researchgate.net
(Z)-2-methoxy-5-hexadecenoic acid Staphylococcus aureus MIC: 0.35 μmol/mL nih.gov
(Z)-2-methoxy-6-hexadecenoic acid Streptococcus faecalis MIC: 0.35 μmol/mL nih.gov

The antibacterial spectrum of these methoxylated fatty acids extends to Gram-negative bacteria. Studies have revealed that (6Z)-(±)-2-methoxy-6-hexadecenoic acid displayed notable antibacterial activity against Escherichia coli, with an IC50 of 21 μg/mL, making it a promising candidate against this pathogen. researchgate.net The combination of the α-methoxy group and the C-6 unsaturation appears to be a key determinant of its efficacy against E. coli. researchgate.net

Antifungal Efficacy (e.g., Candida albicans, Cryptococcus neoformans)

While direct studies on the antifungal activity of this compound against Candida albicans and Cryptococcus neoformans are not extensively detailed in the provided context, related fatty acids have shown promise. For instance, capric acid and lauric acid are effective in killing C. albicans. nih.gov The antifungal potential of fatty acids is also recognized in various natural extracts. gjesm.netresearchgate.netnih.gov Given the structural similarities, it is plausible that this compound may also possess antifungal properties, though specific studies are required for confirmation.

Antiprotozoal Efficacy (e.g., Leishmania donovani promastigotes)

This compound and its analogs have been investigated for their activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govresearchgate.net The racemic form, (±)-2-methoxy-6Z-heptadecenoic acid (an analog with a C17 chain), exhibited some antileishmanial activity against L. donovani promastigotes with an EC50 of 404.1 ± 11.9 μM. nih.govresearchgate.net Interestingly, its acetylenic counterpart, (±)-2-methoxy-6-heptadecynoic acid, was significantly more potent with an EC50 of 74.0 ± 17.1 μM. nih.govresearchgate.net This suggests a preference for a triple bond over a double bond in these C17 fatty acids for enhanced antiprotozoal activity. nih.govresearchgate.net

Enzyme Inhibitory Mechanisms

The biological activities of this compound and related compounds are intrinsically linked to their ability to inhibit specific enzymes.

Research into the enzyme inhibitory mechanisms of these fatty acids has pointed towards Leishmania DNA topoisomerase IB (LdTopIB) as a key target. nih.govresearchgate.net The synthesized analog, (±)-2-methoxy-6Z-heptadecenoic acid, displayed considerable inhibition of the LdTopIB enzyme with an EC50 of 41.3 ± 5.6 μM. nih.gov Notably, this inhibition was preferential for the leishmanial enzyme over the human TopIB enzyme, suggesting a degree of selectivity. nih.govresearchgate.net The presence of unsaturation in the fatty acid chain appears to be a crucial factor for effective inhibition, which is thought to be due to weak intermolecular interactions between the double or triple bonds and the active site of LdTopIB. nih.govresearchgate.net

However, studies investigating the antibacterial mechanism of these compounds against S. aureus did not find any inhibitory activity towards DNA gyrase, indicating that this is not the primary mode of action for their antibacterial effects. researchgate.net This suggests that this compound and its analogs may employ different mechanisms of action against different types of pathogens.

Enzyme Inhibitory Activity

Compound Target Enzyme Inhibitory Concentration (EC50)
(±)-2-methoxy-6Z-heptadecenoic acid Leishmania DNA topoisomerase IB 41.3 ± 5.6 μM nih.gov
(±)-2-methoxy-6-heptadecynoic acid Leishmania DNA topoisomerase IB 16.6 ± 1.1 μM nih.govresearchgate.net

Inhibition of Parasitic DNA Topoisomerase IB (LdTopIB)

Research into the biological activity of analogs of this compound has revealed significant inhibitory effects against Leishmania donovani DNA topoisomerase IB (LdTopIB), a crucial enzyme for the parasite's survival. nih.govnih.gov While direct studies on the C18 compound are limited in the reviewed literature, extensive investigation into its C17 analog, (±)-2-methoxy-6Z-heptadecenoic acid, provides valuable insights.

This analog, along with related methoxylated fatty acids, has been synthesized and evaluated for its ability to inhibit LdTopIB. nih.govnih.gov The findings indicate that unsaturation in the fatty acid chain is a key factor for effective inhibition of the enzyme. nih.gov The inhibitory activity of these compounds is thought to be due to weak intermolecular interactions between the double or triple bonds of the fatty acids and the active site of LdTopIB. nih.gov

A comparative study of synthesized C17 fatty acids demonstrated that (±)-2-methoxy-6-heptadecynoic acid was the most potent inhibitor of LdTopIB, followed by (±)-2-methoxy-6Z-heptadecenoic acid. nih.govnih.gov The saturated counterpart, (±)-2-methoxyheptadecanoic acid, showed no inhibitory activity. nih.govnih.gov This underscores the importance of the unsaturated bond in the molecule's inhibitory function. Notably, (±)-2-methoxy-6Z-heptadecenoic acid was found to preferentially inhibit the Leishmania enzyme over the human Topoisomerase IB, suggesting a degree of selectivity. nih.gov

CompoundLdTopIB Inhibition (EC₅₀)
(±)-2-methoxy-6-heptadecynoic acid16.6 ± 1.1 µM nih.govnih.gov
(±)-2-methoxy-6Z-heptadecenoic acidLess potent than the -ynoic acid analog nih.govnih.gov
(±)-2-methoxyheptadecanoic acidNo inhibition observed nih.govnih.gov

Assessment of Bacterial DNA Gyrase Inhibition

Based on the available scientific literature, there is no direct evidence or published research investigating the inhibitory activity of this compound against bacterial DNA gyrase. While the search for novel bacterial DNA gyrase inhibitors is an active area of research, with various compounds being identified, this specific methoxylated fatty acid has not been reported among them. researchgate.netnih.govnih.govuea.ac.uk

Cellular Biological Effects (In Vitro Studies)

Cytotoxic Effects on Specific Cell Lines (e.g., Leukemia, Neuroblastoma)

While direct cytotoxic data for this compound is not prevalent, studies on closely related α-methoxylated fatty acids have demonstrated significant cytotoxic properties against various cancer cell lines. Specifically, the synthetic acetylenic analog, (±)-2-methoxy-6-icosynoic acid, has shown notable activity against human neuroblastoma and leukemia cells. nih.govresearchgate.net

The introduction of an α-methoxy group appears to enhance the cytotoxic potential of these fatty acids. nih.gov Research has shown that (±)-2-methoxy-6-icosynoic acid induced significant cell death in human SH-SY5Y neuroblastoma cells, with the most substantial effect observed after 48 hours of treatment. nih.gov In contrast, the non-methoxylated version of the fatty acid, 6-icosynoic acid, and the saturated analog, 2-methoxyicosanoic acid, did not exhibit significant cytotoxicity. nih.govnih.gov

Further studies have reported the cytotoxicity of another related compound, (±)-2-methoxy-13-methyltetradecanoic acid, against several human leukemia cell lines, including chronic myelogenous leukemia (K-562), histiocytic lymphoma (U-937), and promyelocytic leukemia (HL-60). researchgate.net These findings suggest that the α-methoxy functionality may be a key structural feature for the anticancer properties of this class of fatty acids. researchgate.net

CompoundCell LineCytotoxicity (EC₅₀)Exposure Time
(±)-2-methoxy-6-icosynoic acidHuman SH-SY5Y Neuroblastoma23 ± 1 µM nih.govnih.gov48 h nih.govnih.gov
(±)-2-methoxy-6-icosynoic acidHuman HeLa Adenocarcinoma26 ± 1 µM nih.govnih.gov48 h nih.govnih.gov
6-icosynoic acidStudied Cell Lines> 500 µM nih.govnih.govNot specified
2-methoxyicosanoic acidStudied Cell Lines> 300 µM nih.govnih.govNot specified
(±)-2-methoxy-13-methyltetradecanoic acidHuman K-562 Leukemia238 µM researchgate.netNot specified
(±)-2-methoxy-13-methyltetradecanoic acidHuman U-937 Lymphoma250 µM researchgate.netNot specified
(±)-2-methoxy-13-methyltetradecanoic acidHuman HL-60 Leukemia476 µM researchgate.netNot specified

Impact on Parasite Viability and Selectivity Index

The antiparasitic activity of analogs of this compound has been evaluated against Leishmania donovani promastigotes. nih.govnih.gov The toxicity of these compounds towards the parasite generally follows the same trend as their LdTopIB inhibitory activity. nih.gov

However, a crucial finding is that α-methoxylation appears to improve the selectivity index of these fatty acids. nih.gov This indicates that while the direct toxicity might be slightly reduced, the methoxylated compounds are more selective in their action against the parasite compared to host cells, which is a desirable characteristic for potential therapeutic agents. The compound (±)-2-methoxy-6-heptadecynoic acid was highlighted as a promising candidate against leishmaniasis due to its potent inhibition of LdTopIB and its favorable therapeutic index. nih.gov

CompoundToxicity against L. donovani promastigotes (EC₅₀)
(±)-2-methoxy-6-heptadecynoic acid74.0 ± 17.1 µM nih.govresearchgate.net
(±)-2-methoxy-6Z-heptadecenoic acidLess toxic than the -ynoic acid analog nih.gov
(±)-2-methoxyheptadecanoic acidLeast toxic of the three analogs nih.gov
6-heptadecynoic acid25.1 ± 1.4 µM nih.gov

Structure Activity Relationships Sar of Z 2 Methoxy 6 Octadecenoic Acid and Its Analogs

Significance of the α-Methoxy Group for Bioactivity

The introduction of a methoxy (B1213986) group at the alpha-position (C-2) of the fatty acid chain is a pivotal feature that significantly enhances its biological activity. Studies comparing methoxylated fatty acids to their non-methoxylated counterparts have demonstrated a marked increase in cytotoxicity against various cancer cell lines. For instance, (±)-2-methoxy-6-icosynoic acid (a C20 alkyne analog) showed significant cytotoxicity against human neuroblastoma and cervical cancer cell lines, whereas its non-methoxylated version, 6-icosynoic acid, was inactive. nih.gov

This enhancement is attributed to several factors. The α-methoxy functionality can increase the acidity of the carboxylic acid, potentially leading to stronger interactions with biological targets. researchgate.net Furthermore, it is suggested that the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, allowing for additional favorable binding interactions within the active site of target enzymes. researchgate.netnih.gov

Another important aspect is the effect of α-methoxylation on the compound's physical properties. The presence of the methoxy group has been found to lower the critical micelle concentration (CMC) of the fatty acid. nih.gov This enhanced ability to form micelles at lower concentrations could influence its mechanism of action, potentially by altering cell membrane functions or facilitating transport to its intracellular target. nih.govrjptonline.org

Stereochemical Influence of the (Z)-Δ⁶ Double Bond

The unsaturation provided by the double bond at the Δ⁶ position is an absolute prerequisite for the bioactivity of this class of compounds as topoisomerase inhibitors. Comparative studies have unequivocally shown that the saturated analog, (±)-2-methoxyheptadecanoic acid, completely lacks inhibitory activity against the Leishmania donovani DNA topoisomerase IB (LdTopIB) enzyme. nih.govtandfonline.com In contrast, both the alkene ((Z)-Δ⁶) and alkyne (Δ⁶) analogs are potent inhibitors. nih.govtandfonline.com

The stereochemistry of this double bond is also crucial. For fatty acids acting as topoisomerase inhibitors, a cis (or Z) configuration is generally required for strong activity. The corresponding trans (or E) isomers typically exhibit little to no inhibitory effect. tandfonline.comnih.gov This is because the Z-configuration introduces a kink in the acyl chain, which appears to be essential for fitting into the enzyme's active site and disrupting its function. The inhibitory mechanism is believed to involve weak intermolecular interactions between the π-electrons of the double bond and the enzyme's active site, an interaction that is highly sensitive to the geometry of the fatty acid tail. tandfonline.com

Comparative Analysis of Unsaturated Fatty Acid Structures (Alkyne vs. Alkene)

When comparing the bioactivity of the alkene versus the alkyne analog, research indicates that the triple bond confers greater potency. A direct comparison of the C17 analogs—(±)-2-methoxy-6Z-heptadecenoic acid (alkene) and (±)-2-methoxy-6-heptadecynoic acid (alkyne)—as inhibitors of LdTopIB revealed that the alkyne was the more potent inhibitor. nih.govtandfonline.com

CompoundUnsaturation TypeTarget EnzymeInhibitory Activity (EC₅₀)
(±)-2-methoxy-6-heptadecynoic acidAlkyne (Triple Bond)LdTopIB16.6 ± 1.1 µM
(±)-2-methoxy-6Z-heptadecenoic acidAlkene (Double Bond)LdTopIBEC₅₀ > 25 µM
(±)-2-methoxyheptadecanoic acidSaturated (No Bond)LdTopIBNo Inhibition

Data sourced from Carballeira, N. M., et al. (2012). Pure and Applied Chemistry, 84(8), pp. 1867-1875. tandfonline.com

The higher potency of the alkyne is rationalized by the unique electronic properties and linear geometry of the triple bond, which may allow for more effective intermolecular interactions within the enzyme's active site compared to the kinked structure of the Z-alkene. tandfonline.comnih.gov This suggests that the rigidity and electron density of the alkyne moiety are particularly favorable for inhibiting LdTopIB.

Elucidation of Chain Length Effects on Biological Potency

The length of the fatty acid's aliphatic chain is another critical determinant of its biological potency. Studies on a series of 2-alkynoic fatty acids revealed a clear trend: inhibitory activity against LdTopIB increases with chain length. A comparison of 2-tetradecynoic acid (C14), 2-hexadecynoic acid (C16), and 2-octadecynoic acid (C18) showed that the C18 analog was the most potent inhibitor. geomar.de

CompoundChain LengthTarget EnzymeInhibitory Activity (EC₅₀)
2-octadecynoic acidC18LdTopIB5.3 ± 0.7 µM
2-hexadecynoic acidC16LdTopIBEC₅₀ > 2-ODA
2-tetradecynoic acidC14LdTopIBEC₅₀ > 2-HDA

Data sourced from Carballeira, N. M., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), pp. 6185-6189. geomar.de

This relationship is likely due to the hydrophobic nature of the enzyme's binding pocket. A longer alkyl chain can establish more extensive van der Waals interactions, leading to a more stable enzyme-inhibitor complex and thus greater potency. nih.gov However, this effect is not limitless, and an optimal chain length often exists for a given biological target. For α-methylene-γ-butyrolactones designed as fatty acid synthase (FAS) inhibitors, an alkyl side chain of seven or eight carbons was found to be optimal for selective growth inhibition of cancer cells. arcjournals.org This highlights that while longer is often better up to a point, achieving the perfect length is key to maximizing potency and selectivity.

Computational and Molecular Modeling Approaches to SAR

To further refine the understanding of these structure-activity relationships, computational and molecular modeling techniques are employed. These methods allow for the visualization and analysis of interactions between the fatty acid inhibitors and their target enzymes at an atomic level. unistra.fr

For example, molecular docking simulations can predict how compounds like (Z)-2-Methoxy-6-octadecenoic acid fit into the active site of an enzyme such as topoisomerase. These models can help rationalize why the Z-conformation is preferred or why the alkyne analog is more potent than the alkene. By calculating binding energies and identifying key interactions (like hydrogen bonds from the methoxy group or hydrophobic contacts from the alkyl chain), researchers can build a predictive model of inhibition. unistra.fr

Studies on related inhibitors have used three-dimensional electronic-structure similarity (3D-ESS) analysis to correlate the electrostatic potential of different molecules with their inhibitory activity. nih.gov For the 2-methoxy fatty acid analogs, modeling is particularly valuable because they appear to inhibit LdTopIB through a mechanism distinct from known poisons like camptothecin. nih.gov It is hypothesized that they act directly on the enzyme without intercalating into the DNA. tandfonline.comnih.gov Computational approaches are essential to explore this novel mechanism, helping to design conformationally constrained mimetics or other next-generation inhibitors with improved potency and selectivity.

Advanced Analytical Methodologies in the Characterization of Z 2 Methoxy 6 Octadecenoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. arcjournals.org For non-volatile molecules like fatty acids, chemical derivatization is a prerequisite to enhance volatility. sigmaaldrich.com GC-MS is highly effective for both confirming the structure of (Z)-2-Methoxy-6-octadecenoic acid and assessing its purity by separating it from isomers, contaminants, or byproducts from synthesis. arcjournals.orgresearchgate.net The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of fragment ions, which is crucial for structural elucidation. pcbiochemres.com

In a typical analysis, the retention time in the GC column helps in preliminary identification, while the mass spectrum confirms the identity. For instance, in the analysis of fatty acid methyl esters, the molecular ion peak [M]+ and specific fragmentation patterns are compared against spectral libraries or known standards. pcbiochemres.comnist.gov The purity of a sample is determined by the relative area of the primary peak in the chromatogram compared to other detected peaks.

Optimization of Derivatization Protocols for GC-MS

To make this compound amenable to GC analysis, its polar carboxylic acid functional group must be converted into a less polar, more volatile ester or silyl (B83357) derivative. sigmaaldrich.comgcms.cz The choice of derivatizing reagent is critical and depends on the analyte's structure and the presence of other functional groups. gcms.cz Optimization of the reaction conditions, such as temperature and time, is crucial to ensure the reaction goes to completion. sigmaaldrich.com

Common Derivatization Strategies:

Alkylation (Esterification): This is one of the most common methods, often involving the conversion of the carboxylic acid to its methyl ester (FAME). Reagents like BF₃-methanol or by using diazomethane (B1218177) can be employed. Transesterification can also be used if the fatty acid is already part of a glyceride. researchgate.net The resulting this compound, methyl ester is significantly more volatile. nist.govjddtonline.info

Silylation: This process replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. sigmaaldrich.comnih.gov The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for more hindered molecules. sigmaaldrich.com

The selection of the derivatization protocol impacts analytical outcomes. For example, silylation is a versatile and robust method that produces thermally stable derivatives suitable for GC-MS analysis. gcms.cz

Table 1: Common Derivatization Reagents for Fatty Acid Analysis by GC-MS This table is interactive. Sort by clicking column headers.

Derivatization Method Reagent Target Functional Group Key Advantages
Alkylation BF₃-Methanol Carboxylic Acid Forms volatile methyl esters (FAMEs). researchgate.net
Alkylation Diazomethane Carboxylic Acid Fast and quantitative reaction at room temperature.
Silylation BSTFA, MSTFA Carboxylic Acid, Hydroxyl Produces stable and volatile TMS-ethers/esters. sigmaaldrich.comgcms.cz

| Silylation | BSTFA + TMCS | Carboxylic Acid, Hydroxyl | Catalyst increases reactivity for hindered groups. sigmaaldrich.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool for analyzing fatty acids within complex biological or chemical matrices without the need for derivatization. nih.gov The technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. Reversed-phase HPLC is commonly used, where fatty acids are separated based on their hydrophobicity, which is influenced by chain length and the degree and position of unsaturation. nih.gov This allows for the separation of this compound from other long-chain fatty acids. nih.gov The method is particularly robust and sensitive, capable of detecting analytes in the low-picogram range. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry with MSE (UPLC-Q-TOF-MSE)

For comprehensive analysis within highly complex samples, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MSE) offers significant advantages. nih.gov UPLC utilizes smaller stationary phase particles, providing higher resolution, speed, and sensitivity compared to traditional HPLC. The Q-TOF mass analyzer provides high mass accuracy, enabling the determination of elemental compositions.

A key feature of this platform is the MSE (Mass Spectrometry Elevated Energy) acquisition mode. nih.gov This mode allows for the simultaneous collection of both low-energy scans (preserving the precursor ion) and high-energy scans (generating fragment ions) during a single chromatographic run. This provides comprehensive structural information for all detected compounds without prior selection of precursor ions, making it ideal for untargeted metabolomics and the identification of unknown compounds like this compound in intricate mixtures such as plant or food extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. ruc.dkethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC) NMR experiments are used in concert to piece together the complete molecular structure. ruc.dknih.gov

For this compound, ¹H NMR would reveal key signals: a singlet for the methoxy (B1213986) group (–OCH₃), a multiplet for the proton at the C-2 position, distinctive multiplets for the two olefinic protons (at C-6 and C-7), and overlapping signals for the long methylene (B1212753) (–CH₂–) chain, terminating with a triplet for the terminal methyl (–CH₃) group. nih.gov The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment, including the carbonyl carbon, the methoxy carbon, the two sp²-hybridized olefinic carbons, and the series of sp³-hybridized carbons in the alkyl chain. ruc.dkup.ac.za

Application of ¹H and ¹³C NMR for Isomer Discrimination

NMR spectroscopy is exceptionally adept at distinguishing between isomers. ethernet.edu.et For this compound, this includes differentiating positional isomers (e.g., where the double bond or methoxy group is located elsewhere on the chain) and geometric isomers (cis/trans or Z/E).

Geometric Isomerism (Z vs. E): The configuration of the double bond at C-6 is definitively established by the coupling constant (J-value) between the olefinic protons (H-6 and H-7) in the ¹H NMR spectrum. A J-value typically in the range of 10-12 Hz is characteristic of a cis (Z) configuration, whereas a larger J-value (around 15-18 Hz) would indicate a trans (E) configuration.

Positional Isomerism: The exact location of the methoxy group and the double bond is confirmed using 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons that are two or three bonds apart. For example, a correlation between the methoxy protons and the C-2 carbon would confirm the 2-methoxy substitution.

Symmetry: ¹³C NMR is also highly sensitive to molecular symmetry. youtube.com Different isomers will have different numbers of unique carbon signals, allowing for clear discrimination. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Sort by clicking column headers.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Notes
C-1 (COOH) ~11-12 ~175-178 Broad singlet (¹H), Carbonyl (¹³C)
C-2 ~3.6-3.8 ~80-85 Doublet of doublets (dd)
C-3 to C-5 ~1.5-2.4 ~25-35 Multiplets
C-6 / C-7 ~5.3-5.5 ~128-132 Multiplets, Olefinic protons/carbons
C-8 to C-17 ~1.2-1.4 ~22-32 Broad multiplet, Alkyl chain
C-18 (CH₃) ~0.8-0.9 ~14 Triplet (t)

Other Spectroscopic Techniques for Characterization (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. While it doesn't provide the detailed connectivity information of NMR, it serves as a quick method for structural verification. jddtonline.info Studies on similar fatty acids like cis-6-octadecenoic acid (petroselinic acid) provide a basis for interpreting the spectrum. nih.gov

Key expected absorptions include:

A very broad peak from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid dimer.

A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

C-H stretching vibrations just below 3000 cm⁻¹ for the alkyl chain.

A medium intensity peak around 1650 cm⁻¹ for the C=C stretch of the cis-alkene.

C-O stretching vibrations for the acid and methoxy ether functionalities.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound This table is interactive. Sort by clicking column headers.

Functional Group Wavenumber (cm⁻¹) Intensity Type of Vibration
Carboxylic Acid O-H 2500-3300 Broad, Strong Stretch
Carboxylic Acid C=O ~1710 Strong Stretch
Alkene C=C ~1650 Medium Stretch (cis)
Alkyl C-H 2850-2960 Strong Stretch

Future Research Trajectories for Z 2 Methoxy 6 Octadecenoic Acid

In-depth Mechanistic Investigations of Observed Bioactivities

Preliminary studies on analogous 2-methoxy fatty acids have revealed a spectrum of biological effects, including antimicrobial, antifungal, antitumor, and antiviral activities. nih.gov For instance, the synthetic analogue, (±)-2-methoxy-6-icosynoic acid, has demonstrated notable cytotoxicity against human neuroblastoma and cervical cancer cell lines. nih.govresearchgate.net A critical future endeavor will be to systematically investigate whether (Z)-2-Methoxy-6-octadecenoic acid exhibits similar bioactivities and to unravel the underlying molecular mechanisms.

Key research questions to address include:

Target Identification: What specific cellular proteins, enzymes, or receptors does this compound interact with to exert its effects?

Pathway Analysis: Which signaling pathways are modulated by this compound? Does it, for example, interfere with cell membrane integrity, inhibit key metabolic enzymes, or induce apoptosis?

Comparative Studies: How do its effects compare to its non-methoxylated counterpart, (Z)-6-octadecenoic acid, and its saturated analogue, 2-methoxyoctadecanoic acid? This will help to delineate the specific contributions of the methoxy (B1213986) group and the double bond to its biological activity.

Exploration of Novel Synthetic Pathways and Scalability

The synthesis of this compound has been achieved, providing a foundation for further chemical exploration. researchgate.net One reported method involves an acetylide coupling approach, which ensures a high degree of stereoselectivity for the cis double bond. researchgate.net Future research should focus on refining and diversifying synthetic strategies with an eye toward improved efficiency and scalability.

Areas for investigation include:

Alternative Coupling Reactions: Exploring other modern catalytic methods to form the C-C bonds necessary for the fatty acid backbone.

Stereoselective Methoxylation: Developing more efficient and stereospecific methods for introducing the methoxy group at the C-2 position.

Green Chemistry Approaches: Investigating the use of more environmentally friendly solvents and reagents to reduce the environmental impact of the synthesis. nih.gov

Discovery of Additional Natural Sources and Biosynthetic Insights

While many methoxylated lipids are of synthetic origin, a significant number have been isolated from natural sources, particularly marine organisms like sponges and bacteria, as well as from some plants. nih.govgerli.commdpi.com For example, various saturated and monounsaturated 2-methoxylated fatty acids have been identified in the phospholipids (B1166683) of Caribbean sponges. gerli.com It is postulated that these compounds may originate from symbiotic bacteria. gerli.com

Future research should aim to:

Expand the Search in Nature: Conduct extensive screening of marine invertebrates, microorganisms, and plant species to identify new natural sources of this compound.

Elucidate Biosynthetic Pathways: Investigate the enzymatic machinery responsible for the biosynthesis of this and other 2-methoxy fatty acids. This would likely involve identifying novel methyltransferases that act on fatty acid precursors. libretexts.orgyoutube.com Understanding the biosynthesis could open up possibilities for biotechnological production.

Metagenomic Approaches: Analyze the genomes of symbiotic microorganisms found in organisms rich in methoxylated fatty acids to identify the genes and enzymes involved in their production.

Expanding the Scope of Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, a systematic SAR investigation could guide the design of more potent and selective analogues.

Future SAR studies should systematically modify the structure of this compound and evaluate the impact on its bioactivity. Key modifications could include:

Varying the position of the double bond: Shifting the cis double bond along the alkyl chain.

Altering the stereochemistry of the double bond: Synthesizing the (E)-isomer to compare its activity with the natural (Z)-isomer.

Modifying the alkyl chain length: Synthesizing homologues with shorter or longer carbon chains.

Changing the alkoxy group: Replacing the methoxy group with ethoxy or other small alkoxy groups to probe the steric and electronic requirements for activity.

A study on a related compound, (±)-2-methoxy-6-icosynoic acid, revealed that the non-methoxylated and the saturated methoxylated analogues were significantly less cytotoxic, highlighting the importance of both the methoxy group and the unsaturation for its activity. nih.govresearchgate.net This provides a strong rationale for a more comprehensive SAR exploration for this compound.

Application of Advanced Bioinformatic and Chemoinformatic Tools

The fields of bioinformatics and chemoinformatics offer powerful computational tools that can accelerate the research and development process for novel compounds like this compound. Current time information in Bangalore, IN. These approaches can help in predicting biological activities, identifying potential targets, and designing new analogues with improved properties. gerli.comnih.gov

Future research should leverage these tools to:

Predict Potential Targets: Use molecular docking and virtual screening to identify potential protein targets for this compound based on its structure.

Model Structure-Activity Relationships: Employ Quantitative Structure-Activity Relationship (QSAR) modeling to build predictive models based on the data from SAR studies.

Analyze 'Omics' Data: Integrate data from lipidomics, proteomics, and transcriptomics experiments to build a comprehensive picture of the cellular response to treatment with this fatty acid.

Database Integration: Incorporate experimental data on this compound and its analogues into lipidomics databases to facilitate data sharing and future meta-analyses. Current time information in Bangalore, IN.

Q & A

Q. What are the established synthetic routes for (Z)-2-Methoxy-6-octadecenoic acid, and what key reaction steps are involved?

The synthesis involves multi-step protocols starting from alkynol precursors. Key steps include:

  • Lindlar hydrogenation to introduce the (Z)-configuration at the C6 double bond (55% yield, confirmed via 13C NMR δ130.4–129.2 ppm) .
  • Corey’s PCC oxidation of alkenol intermediates to generate aldehydes (95% yield) .
  • TMSCN-mediated cyanosilylation of aldehydes under Et₃N catalysis (61–82% yield) .
  • Acid hydrolysis and esterification in 2-MeTHF/HCl/MeOH to form hydroxy and methoxy esters .
  • Final methylation with NaH/CH₃I in THF (78–90% yield) .

Q. How is the stereochemistry of this compound confirmed post-synthesis?

  • 13C NMR spectroscopy identifies sp² carbon resonances at δ130.4 and 129.2 ppm for the (Z)-configured double bond .
  • Chiral chromatography or optical rotation analysis resolves racemic mixtures, as the reported syntheses yield (±)-enantiomers .
  • Cross-validation with 3D structural databases (e.g., LMSD) ensures alignment of calculated and experimental configurations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns methoxy (δ~3.3 ppm) and carboxylic acid protons (δ~12 ppm) and confirms double-bond geometry .
  • IR spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 326.5 for C₁₉H₃₄O₃) .

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Avoid exposure to moisture and strong acids/bases , which may hydrolyze the methoxy or carboxylic acid groups .

Advanced Research Questions

Q. What challenges arise in achieving high stereoselectivity during the hydrogenation step?

  • Catalyst specificity : Lindlar’s catalyst (Pd/CaCO₃ with quinoline) ensures (Z)-selectivity but requires strict control of H₂ pressure and reaction time to minimize over-reduction .
  • Side reactions : Competing alkyne hydrogenation or cis-trans isomerization may occur if catalyst poisoning (e.g., quinoline depletion) is incomplete .

Q. How do discrepancies in reported yields for intermediate steps impact scalability?

  • Stepwise variability : For example, TMSCN-mediated cyanosilylation yields range from 61% to 82% depending on solvent purity and Et₃N catalyst loading .
  • Purification bottlenecks : Low yields in esterification (44–64%) suggest column chromatography optimization (e.g., gradient elution with hexane/EtOAc) is critical for scalability .

Q. How can contradictory physicochemical data (e.g., melting points, solubility) be resolved?

  • Cross-referencing databases : Compare experimental data with NIST Standard Reference Database entries, which provide validated melting points and solubility parameters .
  • Calibration : Use high-purity internal standards (e.g., benzoic acid) to calibrate DSC equipment for accurate thermal measurements .

Q. What methodologies assess the compound’s antibacterial efficacy against resistant strains?

  • MIC assays : Determine minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution .
  • Mechanistic studies : Evaluate membrane disruption via fluorescence microscopy with dyes like SYTOX Green or assess lipid bilayer integrity using liposome leakage assays .

Methodological Notes

  • Stereochemical analysis : Always couple NMR with computational modeling (e.g., DFT calculations) to resolve ambiguities in chiral centers .
  • Yield optimization : Employ design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) in low-yield steps .
  • Biological assays : Include positive controls (e.g., vancomycin for MRSA) and validate results across multiple bacterial passages to rule out adaptive resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.